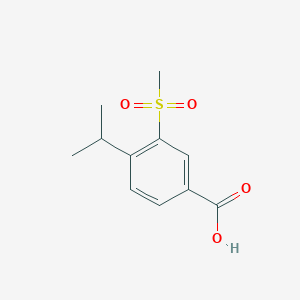

3-Methylsulfonyl-4-isopropylbenzoic acid

描述

3-Methylsulfonyl-4-isopropylbenzoic acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Anticancer Potential:

Research indicates that derivatives of 3-Methylsulfonyl-4-isopropylbenzoic acid may exhibit anticancer properties. A study focusing on sulfurated compounds, including this acid, explored their ability to inhibit key signaling pathways associated with tumorigenesis, specifically targeting STAT3 and NF-kB pathways. These pathways are crucial in cancer cell survival and proliferation. The study demonstrated that certain synthesized compounds showed promising antiproliferative activity against various cancer cell lines, suggesting potential as leads for new anticancer agents .

Antimicrobial Activities:

The compound has also been investigated for its antimicrobial properties. In a broader study of sulfonamide derivatives, compounds similar to this compound were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential for development into effective antimicrobial agents .

Polymer Science Applications

Synthesis of Functional Polymers:

this compound is utilized in the synthesis of specialized polymer materials. For instance, it can serve as a monomer or additive in the production of methacrylate polymers. These polymers have diverse applications ranging from coatings to biomedical devices due to their enhanced mechanical properties and biocompatibility . The incorporation of this compound into polymer matrices has been shown to improve oxidative stability and thermal resistance, making it suitable for advanced material applications.

Case Studies

常见问题

Basic Questions

Q. What are the primary synthetic strategies for 3-methylsulfonyl-4-isopropylbenzoic acid, and how can researchers validate intermediate purity?

Methodological Answer: The synthesis typically involves sulfonylation of 4-isopropylbenzoic acid derivatives. A common route includes:

Sulfonation : Reacting 4-isopropylbenzoic acid with methylsulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

Purification : Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Validation : Purity assessment using HPLC with UV detection at 254 nm, referencing pharmacopeial methods for sulfonamide impurities .

Critical validation steps include comparing retention times with known standards and spiking experiments to confirm impurity profiles.

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions. The isopropyl group shows a septet (~2.9 ppm, ) and two distinct carbons (~34 ppm and ~19 ppm, ). The sulfonyl group deshields adjacent aromatic protons (downfield shift ~8.0 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1300 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) groups.

- Mass Spectrometry : ESI-MS in negative ion mode to observe the [M–H] peak at m/z ~256.

Q. What are the key research applications of this compound in pharmaceutical development?

Methodological Answer: The compound serves as:

- A carboxylic acid bioisostere in drug design, replacing labile groups (e.g., esters) to enhance metabolic stability.

- A sulfonyl-based enzyme inhibitor scaffold , particularly targeting proteases or kinases. Researchers should screen activity against recombinant enzymes (e.g., trypsin-like proteases) using fluorogenic substrates .

Advanced Questions

Q. How can computational tools predict feasible synthetic routes for this compound?

Methodological Answer: AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to propose routes:

Retrosynthetic Analysis : Input the target structure; the tool identifies precursors like 4-isopropylbenzoic acid and methylsulfonyl chloride.

Route Optimization : Prioritize one-step reactions with high atom economy. For example, direct sulfonylation reduces side products compared to multi-step approaches .

Plausibility Scoring : Use heuristic models to rank routes by yield predictions (e.g., >70% yield for sulfonylation under anhydrous conditions).

Q. How do researchers resolve contradictions in reaction yields reported across literature?

Methodological Answer: Contradictions often arise from:

- Reagent Purity : Impurities in methylsulfonyl chloride (e.g., hydrolyzed byproducts) reduce yields. Validate reagent purity via -NMR before use.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields in DMF vs. dichloromethane .

- Temperature Control : Exothermic sulfonylation requires strict temperature moderation (0–5°C). Use a jacketed reactor for reproducibility.

Q. What advanced analytical methods are recommended for impurity profiling?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect sulfonic acid byproducts (e.g., over-sulfonated isomers) via characteristic UV spectra (λ~210 nm) and confirm with high-resolution MS .

- Chiral Chromatography : Resolve stereochemical impurities (e.g., R/S sulfoxide byproducts) using chiral columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .

Q. How can salt formation improve the crystallinity of this compound?

Methodological Answer:

- Counterion Screening : Test alkali (e.g., sodium) or ammonium salts. Sodium salts often yield stable crystals due to strong ion-dipole interactions.

- Crystallization Solvents : Use ethanol/water mixtures (70:30 v/v) at 4°C. Monitor crystal growth via polarized light microscopy to assess polymorphic forms .

Comparative Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity compared to chloro or methoxy analogs?

Methodological Answer:

- Electrophilicity : The sulfonyl group is electron-withdrawing, activating the aromatic ring for nucleophilic substitution at the para position. Compare reaction rates with 4-isopropyl-3-chlorobenzoic acid in SNAr reactions (e.g., using piperidine as a nucleophile).

- Hydrogen Bonding : Sulfonyl groups enhance solubility in polar solvents (e.g., DMSO), unlike methoxy analogs. Conduct solubility tests in DMSO, ethanol, and hexane .

Q. What are the limitations of using this compound in high-temperature reactions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~230°C. Avoid reactions above 200°C to prevent sulfone group degradation.

- Alternative Strategies : For high-temperature needs (e.g., Suzuki coupling), protect the carboxylic acid as a methyl ester, then hydrolyze post-reaction .

属性

分子式 |

C11H14O4S |

|---|---|

分子量 |

242.29 g/mol |

IUPAC 名称 |

3-methylsulfonyl-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H14O4S/c1-7(2)9-5-4-8(11(12)13)6-10(9)16(3,14)15/h4-7H,1-3H3,(H,12,13) |

InChI 键 |

HRZUQNIFVTXJNH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。